Sucrose 6,1',6'-Tricarboxylic Acid Trisodium Salt is a chemical compound derived from sucrose, characterized by the presence of three carboxylic acid groups. Its molecular formula is , with a molecular weight of approximately 450.192 g/mol . This compound is notable for its trisodium salt form, which enhances its solubility in aqueous solutions, making it useful in various applications in biochemistry and pharmaceuticals.
These reactions are crucial for its functionality in biochemical pathways and industrial applications.
The biological activity of Sucrose 6,1',6'-Tricarboxylic Acid Trisodium Salt is primarily related to its role as a chelating agent and its interaction with metal ions. It has been studied for potential applications in:
These activities suggest potential uses in drug formulation and as a food additive to enhance stability and bioavailability.
The synthesis of Sucrose 6,1',6'-Tricarboxylic Acid Trisodium Salt typically involves the following methods:
These methods allow for the precise control of the compound's structure and properties.
Sucrose 6,1',6'-Tricarboxylic Acid Trisodium Salt has various applications across different fields:
Its unique properties make it valuable for improving product formulations and enhancing biological interactions.
Interaction studies involving Sucrose 6,1',6'-Tricarboxylic Acid Trisodium Salt focus on its ability to interact with various biomolecules:
These interactions are critical for understanding its biological roles and potential therapeutic applications.
Several compounds share structural similarities with Sucrose 6,1',6'-Tricarboxylic Acid Trisodium Salt. Here are some notable examples:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| Citric Acid | C₆H₈O₇ | Widely used as a natural preservative; tricarboxylic acid structure. |
| Malic Acid | C₄H₆O₅ | Dicarboxylic acid; involved in metabolic processes like the Krebs cycle. |
| Tartaric Acid | C₄H₆O₆ | Naturally occurring; used in winemaking; has two carboxyl groups. |
| Sucrose 1,6-Dicarboxylic Acid | C₁₂H₁₄O₈ | Similar structure but fewer carboxyl groups; less soluble than trisodium salt. |
Uniqueness of Sucrose 6,1',6'-Tricarboxylic Acid Trisodium Salt:
This compound stands out due to its three carboxyl groups attached to the sucrose backbone, enhancing its solubility and reactivity compared to other similar compounds. Its trisodium salt form further increases its utility in biological systems and industrial applications.